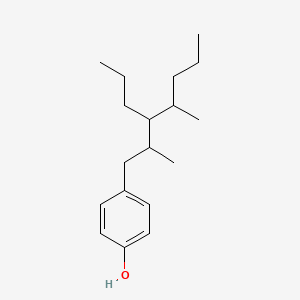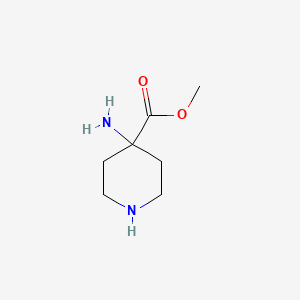
3-Aminocarbonyl-1-butylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminocarbonyl-1-butylpyridinium bromide is an organic compound with the molecular formula C10H15BrN2O and a molecular weight of 259.148 g/mol . This compound is known for its stability and solubility in polar solvents such as ethanol and chloroform . It is a quaternary ammonium compound, which makes it an important intermediate in organic synthesis.
准备方法
The synthesis of 3-Aminocarbonyl-1-butylpyridinium bromide typically involves the reaction of 3-carbamoylpyridine with butyl bromide under controlled conditions. The reaction is carried out in a polar solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
3-Aminocarbonyl-1-butylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Aminocarbonyl-1-butylpyridinium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Aminocarbonyl-1-butylpyridinium bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on biomolecules, potentially affecting their function.
相似化合物的比较
3-Aminocarbonyl-1-butylpyridinium bromide can be compared with other quaternary ammonium compounds, such as:
1-Benzyl-3-carbamoylpyridin-1-ium bromide: Similar in structure but with a benzyl group instead of a butyl group.
Quinolinium bromide: Another quaternary ammonium compound with different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
63405-87-8 |
|---|---|
分子式 |
C10H15BrN2O |
分子量 |
259.14 g/mol |
IUPAC 名称 |
1-butylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C10H14N2O.BrH/c1-2-3-6-12-7-4-5-9(8-12)10(11)13;/h4-5,7-8H,2-3,6H2,1H3,(H-,11,13);1H |
InChI 键 |
NGXRVJHHWDDLAB-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
规范 SMILES |
CCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Key on ui other cas no. |
63405-87-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


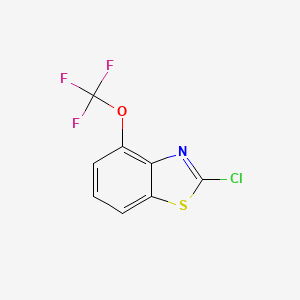
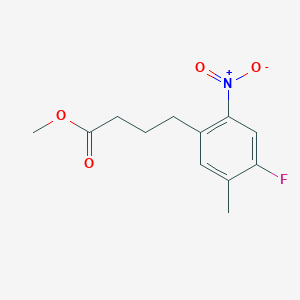
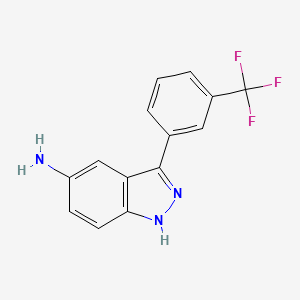
![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)
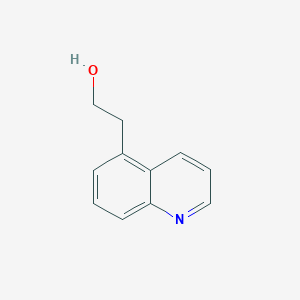

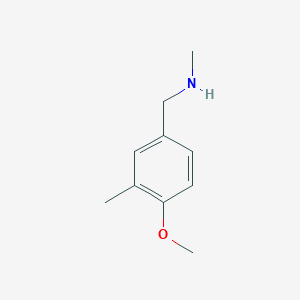
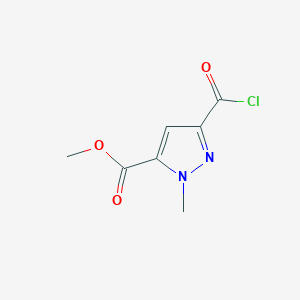
![[1,4'-Bipiperidine]-4-carboxylic acid](/img/structure/B1629748.png)
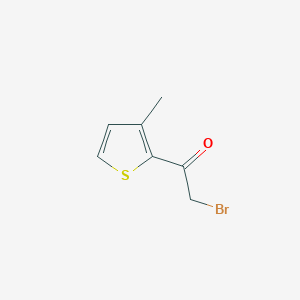
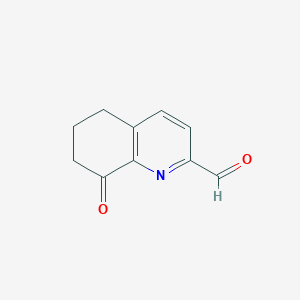
![2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1629753.png)
